5-Methyl-3-phenylbenzofuran

Description

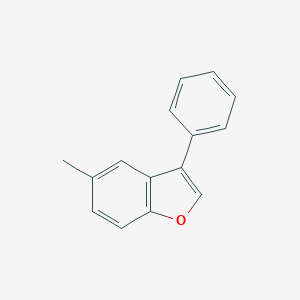

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-phenyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-11-7-8-15-13(9-11)14(10-16-15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKONLKKCGGMHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397098 | |

| Record name | 5-METHYL-3-PHENYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14385-52-5 | |

| Record name | 5-METHYL-3-PHENYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methyl-3-phenylbenzofuran

This guide provides a comprehensive overview of a reliable method for the synthesis of 5-Methyl-3-phenylbenzofuran, a valuable scaffold in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed experimental protocol, and outline a rigorous characterization workflow. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically sound approach to the preparation and validation of this important heterocyclic compound.

Introduction: The Significance of the Benzofuran Moiety

Benzofurans are a class of heterocyclic compounds that are prevalent in a wide array of natural products and pharmacologically active molecules. Their unique structural and electronic properties make them privileged scaffolds in drug discovery, with applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The specific substitution pattern of this compound offers a combination of lipophilicity and aromatic interactions that can be crucial for molecular recognition and biological activity. A robust and reproducible synthetic and characterization protocol is therefore essential for researchers exploring the potential of this and related compounds.

I. Synthesis of this compound via Acid-Catalyzed Cyclization

Among the various strategies for constructing the benzofuran core, the acid-catalyzed cyclodehydration of α-phenoxy ketones stands out for its efficiency and the accessibility of its starting materials.[1][2] This approach offers a direct and often high-yielding pathway to 2,3-disubstituted benzofurans.

A. Rationale for the Synthetic Approach

The chosen synthetic route involves a two-step process:

-

Nucleophilic Substitution: Formation of an α-phenoxy ketone intermediate through the reaction of a substituted phenol with an α-halo ketone.

-

Intramolecular Cyclization: Acid-catalyzed cyclodehydration of the α-phenoxy ketone to yield the target benzofuran.

This method is favored due to the commercial availability of the starting materials, the generally mild reaction conditions, and the straightforward purification of the final product. The acid-catalyzed cyclization proceeds via an electrophilic aromatic substitution mechanism, which is a fundamental and well-understood transformation in organic chemistry.[3]

B. Experimental Protocol

Step 1: Synthesis of 2-(4-methylphenoxy)-1-phenylethan-1-one (α-phenoxy ketone intermediate)

-

To a solution of p-cresol (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 2-bromoacetophenone (1.0 eq.) to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the pure α-phenoxy ketone.

Step 2: Synthesis of this compound

-

Dissolve the 2-(4-methylphenoxy)-1-phenylethan-1-one (1.0 eq.) in a suitable solvent.

-

Add a dehydrating acid catalyst. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) is a particularly effective option for this transformation.[1][2] Polyphosphoric acid (PPA) is another commonly used catalyst.[3]

-

Heat the reaction mixture and monitor its progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by pouring it over ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound as a yellow oil.[4]

C. Reaction Mechanism

The acid-catalyzed cyclization of the α-phenoxy ketone proceeds through the following key steps:

Caption: Proposed mechanism for the acid-catalyzed synthesis of this compound.

II. Characterization of this compound

A thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following spectroscopic techniques are essential for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 | ~7.66 | s | 1H |

| Aromatic-H (phenyl) | ~7.58-7.57 | m | 3H |

| Aromatic-H (benzofuran) | ~7.42-7.37 | m | 3H |

| Aromatic-H (phenyl) | ~7.30 | t | 1H |

| Aromatic-H (benzofuran) | ~7.09 | d | 1H |

| -CH₃ | ~2.41 | s | 3H |

Table 1: Predicted ¹H NMR Spectral Data for this compound.[4]

¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C7a | ~154.2 |

| C2 | ~141.4 |

| C5 | ~132.4 |

| C3a | ~132.2 |

| Aromatic-C (phenyl) | ~128.8 |

| Aromatic-C (phenyl) | ~127.4 |

| Aromatic-C (phenyl) | ~127.3 |

| C4 | ~126.5 |

| C6 | ~125.7 |

| C7 | ~122.0 |

| C3 | ~120.1 |

| -CH₃ | ~21.4 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.[4]

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5]

| Functional Group | Expected Absorption (cm⁻¹) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | <3000 |

| C=C (aromatic) | 1600-1585 and 1500-1400 |

| C-O-C (ether) | 1250-1000 |

Table 3: Characteristic IR Absorptions for this compound.[6]

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Low-Resolution Mass Spectrometry (LRMS) (EI, 70 eV): The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragment ions.

-

m/z (%) = 208 (M⁺, 100) , 207 (33), 206 (31), 178 (22), 177 (19), 164 (23), 89 (16).[4]

The molecular ion peak at m/z 208 corresponds to the molecular weight of this compound. The fragmentation pattern can provide further structural confirmation.

D. Comprehensive Characterization Workflow

The following diagram illustrates the logical flow of the characterization process to ensure the identity and purity of the synthesized this compound.

Sources

- 1. Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton’s reagent | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 5. edu.rsc.org [edu.rsc.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

Spectroscopic Data for 5-Methyl-3-phenylbenzofuran: An In-depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of the spectroscopic data for 5-Methyl-3-phenylbenzofuran, a molecule of interest in synthetic and medicinal chemistry. The structural elucidation of such compounds is fundamentally reliant on a synergistic application of modern spectroscopic techniques. Herein, we delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering not just the spectral assignments but also the underlying principles and experimental considerations that enable robust and reliable characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to acquire and interpret spectroscopic data for novel organic molecules.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a benzofuran core, which is a bicyclic system with a benzene ring fused to a furan ring. A methyl group is substituted at the 5-position of the benzofuran ring, and a phenyl group is attached at the 3-position.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectral Data for this compound [1]

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| 7.66 | s | 1H | H-2 |

| 7.58–7.57 | m | 3H | Phenyl-H |

| 7.42–7.37 | m | 3H | Phenyl-H, H-4 |

| 7.30 | t, J = 7.0 Hz | 1H | Phenyl-H |

| 7.09 | d, J = 8.0 Hz | 1H | H-6 |

| 2.41 | s | 3H | -CH₃ |

The ¹H NMR spectrum of this compound, recorded in CDCl₃, exhibits several key signals. The singlet at 7.66 ppm is characteristic of the proton at the 2-position of the benzofuran ring, which lacks adjacent proton coupling partners. The aromatic region, from 7.58 to 7.09 ppm, shows a complex pattern of multiplets corresponding to the protons of the phenyl group and the benzofuran core. The multiplet at 7.58–7.57 ppm integrates to three protons, likely corresponding to the ortho- and para-protons of the phenyl ring. The multiplet at 7.42–7.37 ppm integrates to three protons, which can be assigned to the remaining phenyl protons and the H-4 proton of the benzofuran ring. The triplet at 7.30 ppm with a coupling constant of 7.0 Hz is characteristic of a proton coupled to two adjacent protons, likely one of the meta-protons of the phenyl ring. The doublet at 7.09 ppm with a coupling constant of 8.0 Hz is indicative of ortho-coupling and is assigned to the H-6 proton, which is coupled to the H-7 proton. Finally, the singlet at 2.41 ppm, integrating to three protons, is unambiguously assigned to the methyl group at the 5-position.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments.

Table 2: ¹³C NMR Spectral Data for this compound [1]

| Chemical Shift (δ) / ppm | Assignment |

| 154.2 | C-7a |

| 141.4 | C-2 |

| 132.4 | C-5 |

| 132.2 | Phenyl C (quaternary) |

| 128.8 | Phenyl C-H |

| 127.4 | Phenyl C-H |

| 127.3 | Phenyl C-H |

| 126.5 | C-3a |

| 125.7 | C-4 |

| 122.0 | C-3 |

| 120.1 | C-6 |

| 111.2 | C-7 |

| 21.4 | -CH₃ |

The ¹³C NMR spectrum, recorded in CDCl₃, shows a total of 13 distinct signals, consistent with the molecular structure. The downfield signals at 154.2 and 141.4 ppm are assigned to the oxygen-bearing aromatic carbon (C-7a) and the C-2 carbon of the furan ring, respectively. The signals in the range of 132.4 to 120.1 ppm correspond to the remaining aromatic carbons of both the benzofuran and phenyl rings. The quaternary carbon of the phenyl group is observed at 132.2 ppm. The signal at 21.4 ppm is characteristic of the methyl group carbon.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment requires careful sample preparation and instrument setup.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Instrumentation: The spectra were acquired on a 500 MHz NMR spectrometer. For ¹³C NMR, the corresponding frequency is 125 MHz.

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Baseline correction and phasing are applied to ensure accurate integration and peak picking.

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2925-2850 | C-H stretch | -CH₃ |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1000 | C-O stretch | Aryl ether |

| 900-675 | C-H bend | Aromatic (out-of-plane) |

The IR spectrum of this compound is expected to show characteristic absorptions for its aromatic and ether functionalities. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching of the methyl group should appear between 2925 and 2850 cm⁻¹. The C=C stretching vibrations of the aromatic rings will likely produce several bands in the 1600-1450 cm⁻¹ range. A strong absorption between 1250 and 1000 cm⁻¹ is expected for the C-O stretching of the aryl ether in the furan ring. Finally, the out-of-plane C-H bending vibrations of the substituted benzene rings will give rise to characteristic bands in the 900-675 cm⁻¹ region, which can sometimes provide information about the substitution pattern.

Experimental Protocol for FT-IR Spectroscopy

Protocol:

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For an oily sample, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: A background spectrum of the empty spectrometer or the pure KBr pellet/salt plates is recorded first.

-

Sample Spectrum: The sample is then placed in the IR beam path, and the spectrum is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.

Table 4: Low-Resolution Mass Spectrometry (LRMS) Data for this compound [1]

| m/z | Relative Intensity (%) | Assignment |

| 208 | 100 | [M]⁺ |

| 207 | 33 | [M-H]⁺ |

| 178 | 22 | [M-CH₂O]⁺ or [M-C₂H₄]⁺ |

| 164 | 23 | [M-C₂H₄O]⁺ |

| 89 | 16 | [C₇H₅]⁺ |

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at m/z 208, which corresponds to the molecular weight of the compound (C₁₅H₁₂O). The base peak at m/z 208 indicates that the molecular ion is relatively stable. The peak at m/z 207 is likely due to the loss of a hydrogen atom from the molecular ion. The fragment ion at m/z 178 could result from the loss of a neutral molecule of formaldehyde (CH₂O) or ethylene (C₂H₄). The peak at m/z 164 suggests the loss of a C₂H₄O fragment. The ion at m/z 89 is likely the tropylium ion or a related stable aromatic fragment.

Figure 3: Proposed fragmentation pathway for this compound.

Experimental Protocol for GC-MS

Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

-

Gas Chromatography (GC): The sample solution is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column.

-

Ionization: The separated compound enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode). This causes the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated by plotting the ion intensity versus m/z.

Synthesis of this compound

For context, this compound can be synthesized via a nickel-catalyzed reaction. In a typical procedure, a suitable starting material is reacted in the presence of a nickel catalyst (e.g., Ni(OTf)₂) and a zinc powder reductant in a solvent like acetonitrile at an elevated temperature. The product is then purified by flash column chromatography.[1]

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust foundation for its structural confirmation. The ¹H and ¹³C NMR data are in excellent agreement with the proposed structure, and the mass spectrometry data confirms the molecular weight and provides insights into its fragmentation pathways. While experimental IR data was not available, the predicted absorption bands are consistent with the known functional groups. This guide serves as a valuable resource for researchers working with this and structurally related compounds, emphasizing the importance of a multi-technique approach to spectroscopic characterization.

References

Sources

Crystal Structure Analysis of 5-Methyl-3-phenylbenzofuran Derivatives: A Technical Guide for Drug Development Professionals

<

Abstract

This technical guide provides an in-depth exploration of the crystal structure analysis of 5-Methyl-3-phenylbenzofuran derivatives, a class of compounds with significant potential in medicinal chemistry.[1][2][3][4] We will delve into the critical role of single-crystal X-ray diffraction in elucidating the three-dimensional atomic arrangement of these molecules, which is paramount for understanding their structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide will cover the entire workflow, from synthesis and crystallization to data collection, structure solution, and detailed analysis of intermolecular interactions that govern crystal packing. By integrating theoretical principles with practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to leverage crystallographic data for advancing their discovery programs.

Introduction: The Significance of the Benzofuran Scaffold in Medicinal Chemistry

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and potent pharmacological activities.[1][2][3][4] The benzofuran nucleus is a key structural motif in numerous natural products and synthetic molecules exhibiting a broad spectrum of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][3][4] The this compound scaffold, in particular, offers a versatile platform for medicinal chemists. The methyl group at the 5-position and the phenyl group at the 3-position provide key points for chemical modification to modulate physicochemical properties and biological targets.

Understanding the precise three-dimensional structure of these derivatives is fundamental to deciphering their mechanism of action and optimizing their therapeutic potential. Single-crystal X-ray diffraction is an unparalleled technique for obtaining this detailed structural information at the atomic level.[5][6][7] By revealing bond lengths, bond angles, conformational preferences, and the intricate network of non-covalent interactions, crystal structure analysis provides a blueprint for rational drug design.[8][9][10]

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized this compound derivative to a refined crystal structure involves a series of meticulous steps. Each stage is critical for obtaining high-quality data that will ultimately yield a reliable and accurate molecular model.

Synthesis and Crystallization: The Foundation of Quality Data

The synthesis of this compound derivatives can be achieved through various established synthetic routes.[11][12][13] The choice of method will depend on the desired substitution pattern. Following synthesis, rigorous purification is paramount to remove impurities that can hinder crystallization.

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Success is dependent on a combination of factors including solvent selection, concentration, temperature, and the inherent crystallization propensity of the compound.

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Screening: Dissolve a small amount of the purified compound in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent system where the compound is sparingly soluble.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at room temperature or slightly elevated temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

-

Crystal Growth: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

-

Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of monochromatic X-rays.[5][6] The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[7] The positions and intensities of these spots contain the information required to determine the arrangement of atoms within the crystal lattice.

Data Collection Parameters:

Modern diffractometers, often equipped with CCD or CMOS detectors, automate the data collection process.[5] Key parameters that are set include:

-

X-ray Source: Typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Temperature: Data is often collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

-

Exposure Time: The time the detector is exposed to the diffracted X-rays for each frame.

-

Scan Strategy: The range of angles through which the crystal is rotated to collect a complete dataset.

Structure Solution and Refinement: From Data to a 3D Model

The raw diffraction data is processed to integrate the intensities of the diffraction spots and apply various corrections.[14] The resulting data is then used to solve the "phase problem" and generate an initial electron density map. This is typically achieved using direct methods, often implemented in software packages like SHELXS.[15]

This initial model is then refined against the experimental data using a least-squares process, commonly with software such as SHELXL.[15][16][17] The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[17]

In-Depth Structural Analysis of this compound Derivatives

The refined crystal structure provides a wealth of information. A thorough analysis of this data is crucial for extracting meaningful insights for drug design.

Molecular Geometry: Bond Lengths, Angles, and Torsions

The primary output of a crystal structure determination is the precise location of each atom in the unit cell. From this, key geometrical parameters can be calculated.

| Parameter | Typical Range/Value | Significance in Drug Design |

| Bond Lengths | C-C (aromatic): ~1.39 ÅC-O (furan): ~1.37 ÅC-C (single): ~1.54 Å | Confirms the chemical identity and bonding pattern. Deviations can indicate electronic effects or strain. |

| Bond Angles | Angles within the fused ring system | Defines the overall shape and rigidity of the benzofuran core. |

| Torsional Angles | Dihedral angle between the benzofuran and phenyl rings | Determines the relative orientation of the phenyl substituent, which is critical for interaction with a biological target.[18][19][20][21] |

Intermolecular Interactions: The Architects of the Crystal Lattice

The way molecules pack in a crystal is dictated by a complex interplay of non-covalent interactions.[22][23][24] Understanding these interactions is not only important for crystal engineering but also provides valuable information about the potential binding modes of the molecule to a protein target.[8][10][25][26]

Key Intermolecular Interactions to Analyze:

-

Hydrogen Bonds: While classic hydrogen bonds (O-H···O, N-H···O) may be absent in the parent this compound, weaker C-H···O and C-H···π interactions can play a significant role in stabilizing the crystal packing.[27]

-

π-π Stacking: The aromatic rings of the benzofuran core and the phenyl substituent can engage in π-π stacking interactions with neighboring molecules.[18][19][28] The geometry of these interactions (e.g., face-to-face, offset) influences the overall crystal architecture.

-

Halogen Bonding: If the benzofuran or phenyl ring is substituted with halogens, halogen bonds (C-X···O/N/π, where X = Cl, Br, I) can be a dominant structure-directing force.

-

van der Waals Forces: These ubiquitous, non-directional forces contribute to the overall cohesive energy of the crystal.

Analysis Tools:

Software such as CrystalExplorer can be used to visualize and quantify these intermolecular interactions through Hirshfeld surface analysis.[22][29] This method provides a graphical representation of the close contacts between molecules in the crystal.

Leveraging Crystallographic Data in Drug Design

The detailed structural information obtained from crystal structure analysis is invaluable for drug development professionals.

-

Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of analogs with their corresponding biological activities, researchers can establish clear SARs. For example, a particular conformation of the 3-phenyl group might be essential for high binding affinity to a target protein.

-

Pharmacophore Modeling: The crystal structure provides a precise 3D arrangement of key chemical features (e.g., aromatic rings, hydrogen bond acceptors) that can be used to develop or refine a pharmacophore model for a particular biological target.

-

Docking Studies: The experimentally determined conformation of the molecule can be used as a starting point for molecular docking studies to predict its binding mode in a protein active site. This is often more accurate than using a computationally generated conformation.

-

Intellectual Property: A well-characterized crystal structure, including its polymorphs, is a critical component of the intellectual property portfolio for a new drug candidate.

Conclusion

Crystal structure analysis of this compound derivatives is a powerful and essential tool in modern drug discovery. The detailed three-dimensional structural information it provides is fundamental to understanding the structure-activity relationships of these promising therapeutic agents. By integrating high-quality crystallographic data with computational modeling and medicinal chemistry efforts, researchers can accelerate the design and development of novel and effective drugs based on the versatile benzofuran scaffold.

References

-

Suda, S., Tateno, A., Nakane, D. and Akitsu, T. (2023) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Creative Diagnostics. (n.d.). Non-covalent Stabilization Strategies in Small Molecule Drug Design. [Link]

-

Shafiei, M., et al. (2021). Advances in Synthetic Strategies and Medicinal Importance of Benzofurans: A Review. Molecules, 26(9), 2583. [Link]

-

Zheng, M., et al. (2015). A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. Journal of Medicinal Chemistry, 58(15), 5613-5627. [Link]

-

Shafiei, M., et al. (2022). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 27(7), 2327. [Link]

-

Chumakov, Y. M., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(10), 1243. [Link]

-

Wikipedia. (n.d.). Non-covalent interaction. [Link]

-

Dematteo, M. P. (n.d.). Non-Covalent Interactions. In The Organic Chemistry of Medicinal Agents. AccessPharmacy. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. [Link]

-

Nevagi, R. J., Dighe, S. N., & Dighe, S. N. (2015). Biological and medicinal significance of benzofuran. European Journal of Medicinal Chemistry, 97, 561-581. [Link]

-

Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]

-

Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 56-60. [Link]

-

Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. [Link]

-

Suda, S., et al. (2022). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCrJ, 9(Pt 6), 723-730. [Link]

-

Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27804-27819. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Le, T. B., et al. (2022). Specific Noncovalent Interactions at Protein-Ligand Interface: Implications for Rational Drug Design. Journal of Chemical Information and Modeling, 62(16), 3763-3784. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

-

Sinha, A., et al. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Proceedings of the 1st International Conference on Innovations in Science and Technology for Sustainable Development (ICISTSD 2022). [Link]

-

Palmer, R. A., et al. (2014). X-Ray Crystallographic Structure of 3-(Propan-2-Ylidene) Benzofuran-2(3H)-One. Journal of Pharmaceutical Chemistry, 1(3), 43-49. [Link]

-

Carleton College. (n.d.). Single-crystal X-ray Diffraction. [Link]

-

ResearchGate. (n.d.). Synthesis of benzofurans via 1-(2-hydroxyphenyl)propargyl alcohol derivatives. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name? CrystEngComm, 19(21), 2875-2880. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

Palmer, R. A., et al. (2014). X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Canterbury Christ Church University Research Space Repository. [Link]

-

Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]

-

Al-Majid, A. M., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6023. [Link]

-

YouTube. (2015, December 4). Intermolecular Interaction Analysis by using Crystal Explorer. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Palmer, R. A., et al. (2014). X-Ray Crystallographic Structure of 3-(Propan-2-Ylidene) Benzofuran-2(3h)-One. Amanote Research. [Link]

-

Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Choi, H. D., et al. (2006). 2-(4-Fluorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 62(12), o2766-o2767. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database: a Powerful Resource in Drug Discovery. [Link]

-

Lee, U., et al. (2011). 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o149. [Link]

-

Choi, H. D., et al. (2009). Crystal structure of 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2509. [Link]

-

Lee, U., et al. (2011). 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o150. [Link]

-

Choi, H. D., et al. (2009). Crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2510. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Introducing Cambridge Structural Database 6.00. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Non-covalent interaction - Wikipedia [en.wikipedia.org]

- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. portlandpress.com [portlandpress.com]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 18. 2-(4-Fluorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Crystal structure of 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 23. mdpi.com [mdpi.com]

- 24. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. asianpubs.org [asianpubs.org]

- 28. 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 29. youtube.com [youtube.com]

A Technical Guide to Quantum Chemical Calculations for 5-Methyl-3-phenylbenzofuran: A Framework for Drug Development

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 5-Methyl-3-phenylbenzofuran, a heterocyclic compound of significant interest in medicinal chemistry. Benzofuran derivatives are known to exhibit a wide array of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1][2][3] Understanding the electronic structure and physicochemical properties of these molecules at a quantum level is paramount for rational drug design and development. This whitepaper details the application of Density Functional Theory (DFT) to elucidate the structural and electronic characteristics of this compound, offering a robust, self-validating protocol for researchers, scientists, and drug development professionals. We will explore the causality behind methodological choices, present key data in a structured format, and provide a clear workflow for generating actionable insights into molecular reactivity and stability.

Introduction: The Rationale for In Silico Analysis

The benzofuran scaffold is a privileged structure in pharmaceutical research, serving as the core of numerous bioactive compounds.[2][4] this compound, a specific derivative, combines the foundational benzofuran moiety with methyl and phenyl substitutions that can significantly modulate its biological activity. Before committing to costly and time-consuming wet-lab synthesis and screening, in silico analysis via quantum chemical calculations provides an invaluable predictive tool.[5]

By modeling the molecule's electronic structure, we can forecast its reactivity, stability, and potential interaction sites with biological targets.[6] This guide focuses on Density Functional Theory (DFT), a computational method that offers an optimal balance of accuracy and computational cost for organic molecules of this size.[7][8][9] The insights gained from these calculations—ranging from molecular geometry to electronic properties like frontier molecular orbitals and electrostatic potential—form the theoretical bedrock for understanding the Structure-Activity Relationship (SAR) and guiding the development of more potent and selective therapeutic agents.

Computational Methodology: A Self-Validating Protocol

The integrity of quantum chemical calculations hinges on a methodologically sound and reproducible protocol. The following steps are designed to ensure a robust analysis of this compound.

Foundational Choice of Theory and Basis Set

For the study of organic molecules, the combination of Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) with the 6-311++G(d,p) basis set is a well-established and reliable choice.

-

Expertise & Causality:

-

B3LYP Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron exchange than pure DFT functionals, crucial for conjugated systems like benzofuran.[10] While newer functionals exist, B3LYP provides a vast body of literature for comparison and is known to yield excellent results for the geometries of organic compounds.[11]

-

6-311++G(d,p) Basis Set: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering high flexibility. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for accurately modeling lone pairs and non-covalent interactions. The (d,p) signifies the addition of polarization functions, allowing orbitals to change shape and providing a more accurate description of bonding.[12][10] This level of theory is critical for obtaining reliable electronic properties.[13]

-

Step-by-Step Computational Workflow

The following protocol outlines the core experimental procedure using a computational chemistry software package such as Gaussian, ORCA, or GAMESS.

Step 1: Initial Structure Input

-

Construct the 2D structure of this compound.

-

Convert the 2D structure into a 3D coordinate file (e.g., .mol or .pdb format). A preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) is recommended to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

-

Protocol: Perform a full geometry optimization using the B3LYP functional and 6-311++G(d,p) basis set.[14][15] This process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found, representing the molecule's most stable conformation (lowest energy).[16]

-

Trustworthiness: The optimization process is self-validating. The calculation is considered converged only when the forces on all atoms and the change in energy between successive steps fall below predefined, stringent thresholds.

Step 3: Vibrational Frequency Analysis

-

Protocol: After successful optimization, perform a vibrational frequency calculation at the identical B3LYP/6-311++G(d,p) level of theory.[14]

-

Trustworthiness: This step is a critical validation of the optimized structure. The absence of any imaginary (negative) frequencies confirms that the geometry corresponds to a true energy minimum. The calculated frequencies can also be compared with experimental IR and Raman spectra to further validate the computational model.

Step 4: Calculation of Molecular Properties

-

Protocol: Using the validated, optimized geometry, perform single-point energy calculations to derive the key electronic properties. This includes generating output files for Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.

-

Expertise: This ensures that all electronic properties are calculated from the true, stable ground-state structure of the molecule.

Conclusion and Implications for Drug Development

The quantum chemical calculation workflow detailed in this guide provides a powerful, predictive, and scientifically rigorous approach to characterizing this compound. By leveraging DFT calculations, researchers can gain a deep understanding of the molecule's geometric and electronic properties before embarking on physical synthesis.

The analysis of the HOMO-LUMO gap provides a quantitative measure of chemical reactivity, while MEP maps offer a visual guide to the sites most likely to interact with biological targets. Furthermore, NBO analysis reveals the subtle intramolecular interactions that govern the molecule's stability. Together, these data points create a comprehensive electronic profile that can directly inform SAR studies, guide the design of new analogues with improved potency and selectivity, and ultimately accelerate the drug discovery pipeline. This in silico framework represents a critical first step in the rational design of next-generation benzofuran-based therapeutics.

References

- Gadre, S. R., and Shirsat, R. N. (2000).

-

Suresh, C. H., and Gadre, S. R. (1999). Molecular Electrostatic Potential: A Powerful Tool to Interpret and Predict Chemical Reactivity. The Journal of Physical Chemistry A, 103(49), 10661–10670. [Link]

-

Asif, M. (2015). A mini review on anti-inflammatory activity of benzofuran derivatives. Mini-Reviews in Medicinal Chemistry, 15(11), 936-953. [Link]

-

Omixium. (2023). HOMO & LUMO Explained: The Secret Behind Drug Design. YouTube. [Link]

-

Oreate AI. (2024). Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications. Oreate AI Blog. [Link]

-

Nangare, A. K., & Chavan, A. N. (2021). Application of the benzofuran ring system in chemical structure of different pharmaceuticals drug. World Journal of Pharmaceutical Research, 10(10), 1234-1250. [Link]

-

Xu, X., et al. (2017). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 7(63), 39716-39737. [Link]

-

Demircioglu, Z., et al. (2019). Molecular electrostatic potential (MEP) maps of structures I and II... ResearchGate. [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) structure of the subject ligands and corresponding complexes. [Link]

-

Omixium. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. [Link]

-

Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. [Link]

-

Protheragen. (n.d.). Natural Bond Orbital Analysis. [Link]

-

NBO 7.0. (n.d.). Natural Bond Orbital 7.0 Home. [Link]

-

Wikipedia. (n.d.). Density functional theory. [Link]

-

MDPI. (2023). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Molecules, 28(21), 7393. [Link]

-

University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. [Link]

-

Dunnington, B. D., & Schmidt, J. R. (2012). Generalization of Natural Bond Orbital Analysis to Periodic Systems: Applications to Solids and Surfaces via Plane-Wave Density Functional Theory. Journal of Chemical Theory and Computation, 8(6), 1902–1911. [Link]

-

Al-Buriahi, M. S., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(13), 3995. [Link]

-

Ruben, M. (n.d.). Quantum Tunneling Mediated Interfacial Synthesis of a Benzofuran Derivative. [Link]

-

Kasim, M. F., & Vlasov, A. (2024). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv. [Link]

-

Fomenkov, I. V., et al. (2022). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. International Journal of Molecular Sciences, 23(3), 1471. [Link]

-

Crawford, J. (2021). 2-3 Basic Introduction to DFT. YouTube. [Link]

-

ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. [Link]

-

ResearchGate. (n.d.). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. [Link]

-

AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Biophysics, 9(3), 221-240. [Link]

-

Al-Mokhlis, H. A., et al. (2023). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PLoS ONE, 18(12), e0295116. [Link]

-

Wiberg, K. B. (2004). Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. Journal of computational chemistry, 25(11), 1342-1346. [Link]

-

Hühnerbein, R., et al. (2018). Geometry Optimizations in a Subsystem Density Functional Theory Formalism: A Benchmark Study. Journal of Chemical Theory and Computation, 14(11), 5755–5764. [Link]

-

Reddit. (2016). ubiquity of B3LYP/6-31G. [Link]

-

ResearchGate. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. [Link]

-

ResearchGate. (n.d.). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. [Link]

-

Thieme. (2021). This compound. [Link]

-

Journal of Ovonic Research. (2021). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. Journal of Ovonic Research, 17(4), 365-379. [Link]

-

PrepChem. (n.d.). Synthesis of 5-Methyl-6-phenyl-benzofuran. [Link]

-

Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

-

Al-Suwaidan, I. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541. [Link]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Density functional theory - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. youtube.com [youtube.com]

The Photophysical Landscape of 5-Methyl-3-phenylbenzofuran Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique photophysical properties.[1] This technical guide delves into the core photophysical characteristics of 5-Methyl-3-phenylbenzofuran and its analogs. We will explore the synthetic pathways to this scaffold, provide a detailed examination of its electronic absorption and emission properties, and discuss the influence of structural modifications on its fluorescence behavior. Furthermore, this guide offers comprehensive experimental protocols for the synthesis and photophysical characterization of these compounds, alongside a theoretical framework based on quantum chemical calculations to rationalize the observed phenomena. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel benzofuran-based fluorophores for a range of applications, from biological imaging to optoelectronic devices.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety, a heterocyclic system composed of a fused benzene and furan ring, is a privileged scaffold in drug discovery and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Beyond their therapeutic potential, benzofurans have garnered significant interest for their intrinsic fluorescence, making them attractive candidates for the development of fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).

The photophysical properties of benzofurans are intrinsically linked to their molecular structure. The extent of π-conjugation, the nature and position of substituents, and the surrounding solvent environment all play crucial roles in dictating their absorption and emission characteristics. The 3-phenylbenzofuran core, in particular, offers a versatile platform for tuning these properties. The phenyl group at the 3-position can be readily functionalized, allowing for a systematic investigation of structure-property relationships. The addition of a methyl group at the 5-position can further modulate the electronic properties and solubility of the molecule.

This guide will focus specifically on this compound and its analogs, providing a comprehensive overview of their synthesis, photophysical behavior, and the underlying principles that govern their fluorescence.

Synthetic Strategies for this compound Analogs

The construction of the this compound scaffold can be achieved through several synthetic routes. A common and effective method involves the nickel-catalyzed intramolecular nucleophilic addition of an aryl halide to an aryl ketone.[2]

General Synthesis Protocol: Nickel-Catalyzed Intramolecular Cyclization[2]

This procedure outlines a general method for the synthesis of this compound.

Materials:

-

2-(4-Methylphenoxy)-1-phenylethan-1-one (starting material)

-

Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂)

-

Zinc powder (Zn)

-

1,10-Phenanthroline (1,10-Phen)

-

Acetonitrile (MeCN), anhydrous

-

Standard Schlenk line equipment

-

Magnetic stirrer and heating block

Procedure:

-

To a flame-dried Schlenk tube containing a magnetic stir bar, add 2-(4-Methylphenoxy)-1-phenylethan-1-one (0.2 mmol, 1.0 equiv), Ni(OTf)₂ (0.01 mmol, 5 mol%), Zn powder (0.4 mmol, 2.0 equiv), and 1,10-Phen (0.02 mmol, 10 mol%).

-

Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous MeCN (2 mL) to the reaction mixture under the inert atmosphere.

-

Seal the Schlenk tube and place it in a preheated heating block at 110 °C.

-

Stir the reaction mixture vigorously for 16 hours.

-

After 16 hours, remove the Schlenk tube from the heating block and allow it to cool to room temperature.

-

Filter the reaction mixture through a pad of celite to remove insoluble inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Nickel Catalyst: Nickel catalysts are effective in promoting the intramolecular C-C bond formation required for the cyclization.

-

Zinc Powder: Zinc acts as a reducing agent to maintain the active catalytic species.

-

1,10-Phenanthroline: This ligand coordinates to the nickel center, enhancing its catalytic activity and stability.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the catalyst and reduce the yield. Therefore, anhydrous solvents and an inert atmosphere are crucial.

Caption: General workflow for the synthesis of this compound.

Photophysical Properties of this compound Analogs

The photophysical properties of this compound and its analogs are characterized by their electronic absorption and fluorescence emission spectra. These properties are highly sensitive to the molecular structure and the solvent environment.

Electronic Absorption and Emission

Solvatochromism

Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a key feature of many fluorescent molecules. This phenomenon arises from differential solvation of the ground and excited states of the fluorophore. For benzofuran derivatives, an increase in solvent polarity often leads to a bathochromic shift in the emission spectrum, indicative of a more polar excited state.[5] This property is crucial for the design of fluorescent probes that can sense the polarity of their microenvironment.

Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence signals. The quantum yield of benzofuran analogs can be significantly influenced by substituents. Electron-donating groups tend to increase the quantum yield, while electron-withdrawing groups can quench the fluorescence.[6]

Comparative Data of Benzofuran Analogs

To provide a framework for understanding the potential photophysical properties of this compound, the following table summarizes the properties of related benzofuran derivatives.

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Reference |

| 2-Phenylbenzofuran | Toluene | - | - | Highly Fluorescent | [7] |

| 6-Methyl-2,3-diphenyl-1-benzofuran | - | - | - | Inferred High | [7] |

| (5-methyl-benzofuran-3-yl)-acetic acid hydrazide | Various | Studied | Studied | - | [3][4] |

Note: Specific values for absorption/emission maxima and quantum yields for the listed compounds are not consistently reported across the literature and would require dedicated experimental measurement.

Experimental Protocols for Photophysical Characterization

Accurate determination of the photophysical properties of this compound analogs requires standardized experimental procedures.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials and Instrumentation:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvents

-

Sample of this compound analog

-

Fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the fluorescence quantum yield of the sample (Φf_sample) using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φf_std is the quantum yield of the standard

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Self-Validating System:

-

By preparing a series of concentrations and plotting the integrated fluorescence intensity versus absorbance, a linear relationship should be observed. The slope of this line is proportional to the quantum yield. This linearity confirms the absence of concentration-dependent quenching or inner filter effects.

Caption: Workflow for computational analysis of photophysical properties.

Conclusion and Future Directions

This compound and its analogs represent a promising class of fluorophores with tunable photophysical properties. This guide has provided a comprehensive overview of their synthesis, photophysical characterization, and theoretical analysis. The synthetic methodologies described offer a clear path to accessing this important scaffold, while the detailed experimental protocols for photophysical measurements provide a framework for accurate and reliable characterization.

Future research in this area should focus on the synthesis and characterization of a broader range of this compound analogs with diverse substituents on the phenyl ring. A systematic study of these derivatives will lead to a deeper understanding of the structure-property relationships and enable the rational design of novel fluorophores with optimized properties for specific applications. The integration of experimental and computational approaches will be crucial in accelerating the discovery and development of these promising molecules for applications in biological imaging, sensing, and advanced materials.

References

-

2-(Alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones: Improved Synthesis and their Photophysical Properties. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Synthesis, Characterization and Photophysical Properties of Two Novel Benzofuran-3-Acetic Acid Hydrazide Derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Zhu, X.-R., & Deng, C.-L. (2021). Nickel-Catalyzed Intramolecular Nucleophilic Addition of Aryl Halides to Aryl Ketones for the Synthesis of Benzofuran Derivatives. Synthesis, 53(10), 1755-1762. [Link]

-

Cireş, L., Ofenberg, H., Nicolaescu, T., Crăiţă, C., & Pollet, A. (1998). Substituent influence on the fluorescence spectra of 2,3-diphenylbenzo[b]furan derivatives. Journal of Luminescence, 79(2), 91–96. [Link]

-

Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]

-

Choi, H. D., et al. (2009). 5-Ethyl-2-methyl-3-phenylsulfonyl-1-benzofuran. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Khelfaoui, F., et al. (2022). A Density Functional Theory Study. Physical Chemistry Research, 10(1), 105-125. [Link]

-

Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Reverse Solvatochromism of Imine Dyes Comprised of 5-Nitrofuran-2-yl or 5-Nitrothiophen-2-yl as Electron Acceptor and Phenolate as Electron Donor. (2018). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

Novel 5-Aryl-t[3][6][8]riazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. (2022). MDPI. Retrieved January 13, 2026, from [Link]

-

Computational study on the electronic transitions of 14- phenyl-14H-dibenzo[a,j]xanthenes. (2019). International Journal of ChemTech Research. Retrieved January 13, 2026, from [Link]

-

Fluorescence Quantum Yield Measurements. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. (2013). SciELO. Retrieved January 13, 2026, from [Link]

-

5‐Aryl Substituted 2‐(2‐Methoxyphenyl)benzoxazoles with Large Stokes Shifts: Synthesis, Crystal Structures and Optical Properties. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Computational study on the electronic transitions of 14- phenyl-14H-dibenzo[a,j]xanthenes. (2019). International Journal of ChemTech Research. Retrieved January 13, 2026, from [Link]

-

(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. (2017). MDPI. Retrieved January 13, 2026, from [Link]

-

Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

- 1. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 3. 5-Fluoro-3-methylsulfinyl-2-phenyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. physchemres.org [physchemres.org]

- 5. Reverse Solvatochromism of Imine Dyes Comprised of 5-Nitrofuran-2-yl or 5-Nitrothiophen-2-yl as Electron Acceptor and Phenolate as Electron Donor [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-(Alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones: Improved Synthesis and their Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Benzofuran Scaffold: From Natural Sources to Synthetic Analogs

Abstract: The benzofuran nucleus is a privileged heterocyclic scaffold ubiquitous in a vast array of biologically active natural products and synthetic compounds.[1][2] While the specific isomer 5-Methyl-3-phenylbenzofuran has not been reported from natural sources to date, its core structure is representative of a class of compounds with significant pharmacological interest. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the benzofuran framework. It addresses the absence of this compound in nature by focusing on the discovery and isolation of closely related, bioactive 2-arylbenzofurans from medicinal plants. A detailed, field-proven methodology for the isolation and structural elucidation of these compounds is presented, alongside a discussion of the synthetic routes available for accessing specific, non-natural isomers like the topic compound.

Introduction: The Significance of the Benzofuran Core

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[3] Natural and synthetic derivatives have demonstrated a remarkable breadth of therapeutic properties, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral activities.[4][5] Prominent examples of bioactive natural benzofurans include the moracin family from mulberry plants (Morus species), ailanthoidol, and various neolignans, which have spurred significant interest in this scaffold for drug discovery programs.[1][5][6]

A critical analysis of scientific literature and chemical databases reveals no documented isolation of this compound from any plant, fungal, or marine organism. Its existence is known primarily through chemical synthesis.[7][8] This guide, therefore, pivots to a more broadly applicable focus: the isolation of representative bioactive benzofurans from natural sources, providing a validated workflow that can be adapted for the discovery of new natural products within this class. We will use the isolation of 2-arylbenzofurans from Morus species as an exemplary case study.[1][9]

A Representative Case Study: Isolation of Bioactive 2-Arylbenzofurans from Morus wittiorum

The genus Morus (mulberry) is a well-established source of pharmacologically active 2-arylbenzofuran derivatives, often referred to as moracins.[1] These compounds exhibit potent antioxidant and anti-inflammatory properties.[9] The following section details a comprehensive, multi-stage protocol for their extraction, isolation, and purification.

Causality Behind Experimental Choices

The selection of this workflow is dictated by the physicochemical properties of the target 2-arylbenzofurans. These are moderately polar compounds, necessitating a multi-step extraction and chromatographic process to separate them from a complex matrix of plant metabolites, ranging from highly polar (sugars, tannins) to non-polar (lipids, chlorophylls). The use of successive chromatographic techniques, each based on a different separation principle (e.g., polarity, size), is essential for achieving the high degree of purity required for structural elucidation and bioassays.

Experimental Workflow Diagram

Sources

- 1. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzofuran - Wikipedia [en.wikipedia.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsdr.org [ijsdr.org]

- 7. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 8. prepchem.com [prepchem.com]

- 9. Bioactive 2-arylbenzofuran derivatives from Morus wittiorum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of 5-Methyl-3-phenylbenzofuran: A Literature Review of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds exhibiting a wide array of biological activities. This technical guide provides a comprehensive literature review on the biological activities of 5-Methyl-3-phenylbenzofuran and its structurally related analogs. While direct studies on this specific molecule are limited, this guide synthesizes findings from the broader class of substituted benzofurans to infer its potential pharmacological profile. The primary biological activities associated with the methyl- and phenyl-substituted benzofuran core include anticancer, antimicrobial, and anti-inflammatory properties. This document will delve into the mechanistic insights, structure-activity relationships, and experimental methodologies reported in the literature, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in the development of new therapeutic agents.[1] Its derivatives are known to possess a diverse range of pharmacological properties, including but not limited to, anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory activities.[2][3] The versatility of the benzofuran nucleus allows for substitutions at various positions, leading to a vast chemical space for the exploration of structure-activity relationships (SAR). The presence of methyl and phenyl groups, as in this compound, is anticipated to modulate the lipophilicity, electronic properties, and steric interactions of the molecule, thereby influencing its biological profile.

Anticancer Activity: A Promising Avenue

Substituted benzofurans have emerged as a significant class of compounds with potent anticancer activities.[3][4] The introduction of substituents on the benzofuran ring can significantly enhance cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

Studies on related benzofuran derivatives have provided valuable insights into the structural requirements for anticancer activity. For instance, the presence of a methyl group at the 3-position of the benzofuran ring has been shown to contribute to antiproliferative activity.[5] Furthermore, the substitution pattern on the phenyl ring can greatly influence the potency and selectivity of these compounds. Electron-donating groups on the phenyl ring, such as methyl and methoxy groups, have been associated with promising anticancer activities in some series of benzofuran derivatives.[4] Conversely, electron-withdrawing groups have been shown to diminish activity in other cases.[4]

One review highlights that 4,6-di(benzyloxy)-3-phenylbenzofuran demonstrated excellent selectivity towards Pin1 (peptidyl-prolyl cis-trans isomerase NIMA-interacting 1), an enzyme implicated in multiple human cancers, with an IC50 value of 0.874 μM.[4] While not the exact target molecule, this finding underscores the potential of the 3-phenylbenzofuran scaffold in cancer therapy.

Proposed Mechanisms of Anticancer Action

The anticancer mechanisms of benzofuran derivatives are multifaceted and often depend on their specific substitution patterns. Some derivatives have been found to induce apoptosis and cause cell cycle arrest in cancer cells.[6] For example, certain 3-formylbenzofuran derivatives were found to promote apoptosis by blocking the RAS/RAF/MEK/ERK signaling pathway.[4] Other proposed mechanisms include the inhibition of key enzymes involved in cancer progression, such as protein kinases and topoisomerases.

Diagram: Proposed Anticancer Mechanism of Action

Caption: A simplified diagram illustrating the potential anticancer mechanism of this compound, involving the inhibition of cancer cell signaling pathways, leading to apoptosis and cell cycle arrest.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer activity of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Activity: A Broad Spectrum of Potential

Benzofuran derivatives are well-documented for their antimicrobial properties against a range of bacteria and fungi.[7][8] The structural features of this compound suggest its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR) in Antimicrobial Benzofurans